molecular formula C17H11NO5 B14715372 2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione CAS No. 6627-16-3

2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione

Cat. No.: B14715372
CAS No.: 6627-16-3
M. Wt: 309.27 g/mol
InChI Key: CRQBVGCQCVBNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione is a compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione typically involves multi-component reactions. One efficient method involves the use of L-proline as a recyclable organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is environmentally benign and allows for the recovery and reuse of the catalyst without loss of activity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of recyclable catalysts and solvent-free conditions, are likely to be employed to ensure sustainability and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and nitro groups, which are reactive under different conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of hydroquinone derivatives.

Mechanism of Action

The mechanism of action of 2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can generate reactive oxygen species (ROS), which can damage DNA and induce apoptosis in cancer cells . It also regulates the tumor suppressor factor p53 and induces apoptosis via the endoplasmic reticulum stress pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione is unique due to the presence of both hydroxyl and nitro groups, which enhance its reactivity and potential biological activities. Its ability to generate ROS and induce apoptosis in cancer cells makes it a promising candidate for anticancer research.

Properties

CAS No.

6627-16-3

Molecular Formula

C17H11NO5

Molecular Weight

309.27 g/mol

IUPAC Name

2-[hydroxy-(3-nitrophenyl)methyl]naphthalene-1,4-dione

InChI

InChI=1S/C17H11NO5/c19-15-9-14(17(21)13-7-2-1-6-12(13)15)16(20)10-4-3-5-11(8-10)18(22)23/h1-9,16,20H

InChI Key

CRQBVGCQCVBNIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.